1-(2-Aminophenyl)piperidin-4-ol

Beschreibung

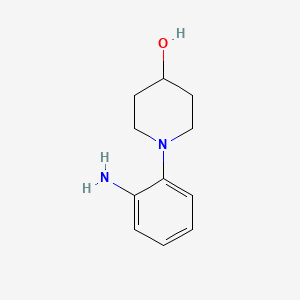

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXSBUSJNPXVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588498 | |

| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252758-96-6 | |

| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Aminophenyl Piperidin 4 Ol and Analogs

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring can be achieved through a variety of synthetic strategies, broadly categorized as intramolecular cyclizations and intermolecular reactions. nih.gov Intramolecular approaches involve the formation of a C-N or C-C bond within a single molecule to close the six-membered ring, while intermolecular methods bring together two or more components to construct the heterocyclic core. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for piperidine synthesis, often offering high levels of regio- and stereocontrol. nih.gov These reactions typically start with an acyclic precursor containing a nitrogen atom and a reactive functional group positioned to facilitate a 6-membered ring closure. nih.gov

A common and direct route to piperidines involves the reduction of corresponding pyridine (B92270) derivatives. researchgate.netresearchgate.net This can be achieved through various methods, including catalytic hydrogenation and electrocatalytic processes.

Recent advancements have focused on developing milder and more selective hydrogenation conditions. For instance, iridium(III)-catalyzed ionic hydrogenation has emerged as a robust method for the reduction of pyridines to piperidines, tolerating a wide range of sensitive functional groups. chemrxiv.org This method operates at low catalyst loadings and can be scaled up, providing the desired piperidinium (B107235) salts which are easily isolated. chemrxiv.org Another approach utilizes rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which allows for the rapid synthesis of chiral piperidines with high diastereo- and enantioselectivities. researchgate.net

Electrocatalytic hydrogenation offers a sustainable alternative to traditional high-pressure and high-temperature methods. acs.orgnih.gov Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode, various pyridines can be hydrogenated at ambient temperature and pressure. researchgate.netnih.gov This method has shown high current efficiency and can be scaled for preparative synthesis. acs.org

Table 1: Comparison of Pyridine Hydrogenation Methods

| Method | Catalyst/Conditions | Advantages | Limitations | Reference |

| Iridium(III)-Catalyzed Ionic Hydrogenation | Iridium(III) complex | High functional group tolerance, scalable | --- | chemrxiv.org |

| Rhodium-Catalyzed Transfer Hydrogenation | Rhodium complex, chiral primary amine | High diastereo- and enantioselectivity | Requires stoichiometric chiral amine | researchgate.net |

| Electrocatalytic Hydrogenation | Rh/C cathode, AEM electrolyzer | Mild conditions, high efficiency | --- | acs.orgnih.gov |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines. Gold, palladium, and rhodium catalysts are particularly effective in promoting various cyclization reactions. mdpi.comnih.gov

Gold(I)-Catalyzed Cyclizations: Gold(I) catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack. mdpi.comnih.gov This property has been exploited in the synthesis of piperidines through intramolecular hydroamination and other cascade reactions. nih.govacs.org For example, gold(I)-catalyzed intramolecular hydroamination of unactivated olefins provides an efficient route to protected piperidines. organic-chemistry.org Furthermore, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones, which can be further reduced to the corresponding alcohols. nih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysts are versatile and have been employed in a wide range of piperidine syntheses, including cascade reactions involving C-H functionalization and annulation. thieme-connect.com A photoinduced palladium-catalyzed cascade reaction of chiral amino acid derivatives and 1,3-dienes has been developed to produce multi-substituted chiral piperidines. thieme-connect.com This reaction proceeds via an amidyl radical generation, 1,5-hydrogen atom transfer (HAT), and subsequent difunctionalization of the diene. thieme-connect.com Palladium-catalyzed enantioselective (4 + 2) reactions between 1,3-dienes and N-cyano imines have also been reported, yielding 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines. nih.gov

Rhodium-Catalyzed Cyclizations: Rhodium catalysts have proven effective in various cycloaddition and cyclization reactions for piperidine synthesis. nih.govthieme-connect.com Rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions of alkynes and isocyanates provide a route to polysubstituted piperidines. nih.gov Additionally, rhodium-catalyzed intramolecular cycloisomerization of 1,7-ene-dienes can produce divinylpiperidines. mdpi.com A rhodium-catalyzed cascade reaction involving 1,2-aryl/alkyl migration and annulation of α-imino carbenes offers an efficient synthesis of piperidin-4-one derivatives. acs.org

Table 2: Metal-Catalyzed Cyclizations for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Gold(I) | Hydroamination, Cyclization of amides | Activation of alkynes/allenes, mild conditions | nih.govacs.orgorganic-chemistry.org |

| Palladium(0) | Cascade C-H functionalization/annulation, (4+2) annulation | High efficiency, good stereocontrol | thieme-connect.comnih.gov |

| Rhodium(I) | [2+2+2] Cycloaddition, Cycloisomerization, Cascade migration/annulation | Access to polysubstituted piperidines, high stereoselectivity | mdpi.comnih.govthieme-connect.comacs.org |

Radical cyclizations provide a powerful tool for the construction of C-C and C-N bonds in piperidine synthesis, often proceeding under mild conditions. mdpi.comnih.gov Similarly, photochemical methods offer unique pathways for ring formation. mdpi.com

Radical Cyclizations: Intramolecular radical cyclization of linear amino-aldehydes catalyzed by cobalt(II) is an effective method for producing various piperidines. nih.govmdpi.com Another approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to yield 2,4,5-trisubstituted piperidines. acs.org The diastereoselectivity of these reactions can be influenced by the choice of radical initiator and reaction conditions. nih.gov For instance, using tris(trimethylsilyl)silane (B43935) as the radical mediator can significantly enhance the diastereoselectivity in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates compared to tributyltin hydride. nih.gov

Photo-mediated Cyclizations: Photochemical reactions can initiate unique cyclization pathways. For example, a photochemical [2+2] intramolecular cycloaddition of dienes can produce bicyclic piperidinones, which can be subsequently reduced to piperidines. mdpi.com Organic photoredox catalysis has also been utilized for the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov This method employs a strongly reducing organic photoredox catalyst to generate aryl radicals, which then undergo regioselective cyclization. nih.gov

Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly for the synthesis of biologically active molecules. rsc.org Numerous stereoselective methods for piperidine synthesis have been developed, often relying on chiral auxiliaries, catalysts, or substrates. thieme-connect.comrsc.org

N-vinyl amides, carbamates, and sulfonamides containing pendant π-nucleophiles can react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form piperidine structures with excellent stereocontrol. rsc.org The stereochemical outcome is dictated by the preferred configuration around the intermediate acyliminium ion and the orientation of the nucleophile. rsc.org

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular reactions, where two or more molecules combine to form the piperidine ring, offer a high degree of modularity and are suitable for creating diverse libraries of compounds. nih.govmdpi.com These reactions include various annulation and cycloaddition strategies. nih.govrsc.org

[3+3] Cycloaddition reactions represent a formal strategy for piperidine synthesis, typically involving a stepwise process between two three-atom fragments with complementary reactivity. rsc.orgrsc.org One such approach involves the Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.orgrsc.org

Tunable [3+2] and [4+2] annulations provide divergent pathways to access both pyrrolidine (B122466) and piperidine scaffolds from common olefin precursors. nih.govrsc.org The outcome of these reactions can be controlled by adjusting the reaction conditions, such as the halogenating reagent, concentration, and solvent, which dictates whether the reaction proceeds through a radical or polar cyclization pathway. nih.govrsc.org These tunable protocols have been shown to be applicable for late-stage pharmaceutical diversification. nih.govrsc.org

Diels-Alder and Aza-Diels-Alder Reactions

The Diels-Alder reaction and its nitrogen-containing counterpart, the aza-Diels-Alder reaction, represent powerful tools for the stereocontrolled synthesis of six-membered rings, including the piperidine skeleton. wikipedia.org The aza-Diels-Alder reaction involves the [4+2] cycloaddition of a diene with an imine (the dienophile), which contains a nitrogen atom that becomes part of the resulting heterocyclic ring. wikipedia.org

The mechanism can be either a concerted pericyclic process or a stepwise Mannich-Michael pathway. wikipedia.org The pathway is often influenced by the reaction conditions; for instance, protonation of the imine nitrogen or its coordination to a strong Lewis acid can favor the stepwise mechanism. wikipedia.org In the synthesis of piperidine derivatives, an appropriately substituted imine reacts with a diene, such as Danishefsky's diene, to form a dihydropyridinone, which can then be further reduced and functionalized to yield the desired piperidin-4-ol structure. wikipedia.orgrsc.org The regioselectivity and stereoselectivity of these reactions are critical, with factors like the geometry of the imine and the use of chiral auxiliaries or catalysts playing a key role in determining the outcome. wikipedia.org

Inverse electron demand Diels-Alder reactions, where an electron-deficient azadiene reacts with an electron-rich dienophile, also provide a viable route to substituted pyridazines and 1,2-diazines, which can serve as precursors to the piperidine core after subsequent transformations. nih.gov

Reductive Amination in [5+1] Annulations

Reductive amination is a cornerstone of C-N bond formation and is particularly effective in [5+1] annulation strategies for piperidine synthesis. nih.govresearchgate.net This approach involves the intermolecular reaction of a five-carbon component, typically containing aldehyde or ketone functionalities at both ends, with an amine source that provides the single nitrogen atom for the ring. nih.gov

A notable example is the iridium(III)-catalyzed "hydrogen borrowing" [5+1] annulation method. nih.gov This process involves a sequence of hydroxyl oxidation, amination, and subsequent imine reduction via hydrogen transfer from the catalyst. nih.gov The initial intermolecular amination forms a hydroxyamine intermediate, which is followed by an intramolecular cyclization and reduction to yield the substituted piperidine. nih.gov Similarly, iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where a silane (B1218182) reagent promotes imine formation and reduction, cyclization, and reduction of the resulting piperidinone intermediate. nih.gov These methods showcase the efficiency of combining condensation and reduction steps to build the piperidine ring from acyclic precursors.

Multicomponent Reaction (MCR) Strategies for Piperidine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical pathway to highly functionalized piperidine derivatives. taylorfrancis.comresearchgate.net These one-pot transformations are valuable for creating molecular diversity and constructing intricate scaffolds that are attractive for pharmaceutical development. researchgate.net

Several catalytic systems have been developed for MCR-based piperidine synthesis. For example, a three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by aqueous ZrOCl₂·8H₂O under reflux conditions to generate functionalized piperidines. taylorfrancis.com Other catalysts, such as tetrabutylammonium (B224687) tribromide (TBATB) and wet picric acid, have also been employed to promote the diastereoselective synthesis of piperidine derivatives. taylorfrancis.com More recently, biocatalytic approaches have emerged, such as the use of Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic nanotubes to catalyze the reaction between a benzaldehyde, an aniline (B41778), and an acetoacetate (B1235776) ester, demonstrating the potential for greener synthetic routes. rsc.org

| Catalyst/Method | Reactants | Key Feature |

| ZrOCl₂·8H₂O | Aromatic aldehydes, amines, acetoacetic esters | Aqua-compatible, one-pot, three-component transformation. taylorfrancis.com |

| TBATB | Varies | Catalyzes the synthesis of highly functionalized piperidines. taylorfrancis.com |

| Wet Picric Acid | Varies | Promotes diastereoselective synthesis, favoring the syn-diastereoisomer. taylorfrancis.com |

| Immobilized CALB | Benzaldehyde, aniline, acetoacetate ester | Biocatalytic, reusable catalyst, high yields. rsc.org |

Introduction and Functionalization of the 2-Aminophenyl Moiety

Once the piperidin-4-ol core is synthesized, the next critical phase is the attachment of the 2-aminophenyl group to the piperidine nitrogen. This is typically achieved by first introducing a precursor, such as a nitrophenyl or bromophenyl group, which is then converted to the final aminophenyl moiety.

Nucleophilic Aromatic Substitution with Nitro- or Bromo-phenyl Precursors

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond between the piperidine nitrogen and the aromatic ring. chemistrysteps.com The reaction requires an aryl halide or a similar substrate with a good leaving group and, crucially, the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. chemistrysteps.comyoutube.com

In the context of synthesizing 1-(2-Aminophenyl)piperidin-4-ol, a common strategy involves reacting piperidin-4-ol with a precursor like 1-bromo-2-nitrobenzene (B46134) or 1-fluoro-2-nitrobenzene. The nitro group acts as a powerful EWG, activating the ring towards nucleophilic attack by the piperidine nitrogen at the carbon bearing the leaving group (e.g., fluoro, chloro, bromo). chemistrysteps.comnih.gov The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the leaving group is expelled to restore aromaticity. chemistrysteps.com The presence of the EWG at the ortho or para position relative to the leaving group is essential for stabilizing this intermediate. chemistrysteps.com

Palladium-Catalyzed Coupling Reactions for Aryl Attachment

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a versatile and powerful method for forming C-N bonds. nih.govwiley.com This approach allows for the coupling of amines with aryl halides or pseudohalides under milder conditions than traditional SNAr reactions and with a broader substrate scope. nih.gov

For the synthesis of the target compound, piperidin-4-ol can be coupled with a 2-substituted aryl halide, such as 2-bromoaniline (B46623) (if the amino group is protected) or, more commonly, 1-bromo-2-nitrobenzene. The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., RuPhos, XPhos). wiley.comnih.gov The choice of ligand is critical to the success of the reaction, influencing catalyst activity and stability. wiley.com This methodology is highly valued in both academic and industrial settings for its reliability and functional group tolerance. nih.gov

Selective Reduction of Nitro Groups to Amino Groups

The final step in the synthesis is the selective reduction of the nitro group on the phenyl ring to an amino group, converting the 1-(2-nitrophenyl)piperidin-4-ol intermediate into the desired this compound. This transformation requires a reducing agent that is chemoselective for the nitro group, leaving other potentially reducible functionalities, such as the alcohol on the piperidine ring, intact. youtube.comorganic-chemistry.org

| Reagent/Method | Conditions | Selectivity Notes |

| H₂/Pd/C | Catalytic Hydrogenation | Effective for both aromatic and aliphatic nitro groups, but may reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic Media | Mild and selective for nitro groups. commonorganicchemistry.com |

| Zn/HCl or Zn/AcOH | Acidic Media | Mild and provides good selectivity for nitro groups over other reducible functionalities. youtube.comcommonorganicchemistry.com |

| SnCl₂ | Acidic Media | A mild method that is often used when other reducible groups are present. commonorganicchemistry.com |

| Na₂S | Aqueous or Alcoholic Solution | Useful when acidic or standard hydrogenation conditions are not suitable; can be selective for one nitro group over another. commonorganicchemistry.com |

Protection and Deprotection Strategies for the Amino Functionality

The amino group of the aminophenyl moiety is highly reactive and can interfere with subsequent reactions. youtube.com Therefore, its temporary protection is a crucial step in the synthesis of this compound. organic-chemistry.org Carbamates are a popular choice for protecting amino groups due to their stability and the mild conditions required for their removal. wikipedia.orgmasterorganicchemistry.com

Commonly used protecting groups for the amino functionality include:

tert-Butyloxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed with strong acids like trifluoroacetic acid (TFA) or by heating. wikipedia.orgmasterorganicchemistry.commdpi.com

Carbobenzyloxy (Cbz): This group is installed using benzyl (B1604629) chloroformate and is typically cleaved by catalytic hydrogenolysis. wikipedia.orgmasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This protecting group is base-labile and can be removed using a solution of piperidine in an organic solvent. wikipedia.orgmasterorganicchemistry.com

Table 1: Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) or heat wikipedia.orgmasterorganicchemistry.commdpi.com |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) wikipedia.orgmasterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) wikipedia.orgmasterorganicchemistry.com |

Incorporation and Transformation of the Piperidin-4-ol Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring is a key feature for the biological activity of many of its derivatives. Its introduction and subsequent modification are critical aspects of the synthesis.

The stereochemistry of the hydroxyl group can significantly impact the pharmacological profile of the final compound. Asymmetric synthesis aims to produce a single stereoisomer, enhancing the compound's efficacy and reducing potential side effects. thieme-connect.de

One approach involves the stereoselective reduction of a precursor ketone, N-sulfinyl δ-amino β-keto esters, to yield the desired cis-4-hydroxy 2-piperidinone. thieme-connect.de Another strategy utilizes chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, the use of chiral magnesium biphosphate can initiate a cyclization cascade to form piperidine rings with high stereoselectivity. nih.gov

A common method for introducing the hydroxyl group is the reduction of a corresponding piperidin-4-one precursor. dtic.mil Various reducing agents can be employed for this transformation, with the choice depending on the desired stereoselectivity and the presence of other reducible functional groups.

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent. dtic.mil

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of carbonyl compounds. dtic.mil

Catalytic Hydrogenation: Using catalysts like Raney nickel or palladium on carbon (Pd/C). nih.govdtic.mil

For example, 1-benzyl-4-piperidone can be reduced to 1-benzyl-4-hydroxypiperidine (B29503) using sodium borohydride. mdpi.com

The hydroxyl group of this compound can be further modified through alkylation to explore structure-activity relationships. mdpi.com This involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or a sulfonate, in the presence of a base.

For instance, the hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a strong base like sodium hydride. Derivatization of the hydroxyl group can lead to compounds with altered pharmacological properties. For example, the conversion of 4-hydroxypiperidine (B117109) derivatives to their corresponding 4-propionyloxy derivatives can result in compounds with analgesic properties. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in pharmaceutical synthesis is of growing importance to minimize environmental impact and improve efficiency. nih.govfigshare.com

The use of water as a solvent and the development of solvent-free reaction conditions are key aspects of green chemistry. figshare.com Water is a non-toxic, non-flammable, and inexpensive solvent. nih.gov In some cases, reactions can be performed in water, which can prevent the racemization of enantiomerically enriched substrates. nih.gov

Solvent-free reactions, where the reactants themselves act as the reaction medium, eliminate the need for organic solvents, reducing waste and potential environmental pollution. An efficient green chemistry approach to the synthesis of N-substituted piperidones, which are precursors to piperidinols, has been developed that presents advantages over classical methods. nih.govfigshare.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound scbt.com |

| 1-benzyl-4-hydroxypiperidine |

| 1-benzyl-4-piperidone mdpi.com |

| 1-(2-pyridinylmethyl)-piperidin-4-one figshare.com |

| 4-hydroxypiperidine sigmaaldrich.comrsc.org |

| 4-propionyloxy derivative google.com |

| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |

| 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) |

| Benzyl chloroformate |

| Carbobenzyloxy (Cbz) wikipedia.orgmasterorganicchemistry.com |

| Di-tert-butyl dicarbonate |

| N-sulfinyl δ-amino β-keto esters thieme-connect.de |

| Palladium on carbon (Pd/C) |

| Piperidine wikipedia.orgnih.govdtic.mil |

| Raney nickel nih.gov |

| Sodium borohydride (NaBH₄) dtic.mil |

| Sodium hydride |

| tert-Butyloxycarbonyl (Boc) wikipedia.orgmasterorganicchemistry.com |

| Trifluoroacetic acid (TFA) wikipedia.orgmdpi.com |

Non-Toxic Catalysis in Synthetic Pathways

The principles of green chemistry are increasingly integral to the synthesis of pharmaceutical intermediates, aiming to reduce or eliminate the use of hazardous substances. nih.govfigshare.com For the synthesis of piperidine-containing compounds such as this compound, several non-toxic catalytic strategies have emerged as powerful alternatives to traditional methods that often rely on harsh reagents and produce significant waste. acs.orgajchem-a.com

One promising avenue is the use of biocatalysis . Enzymes offer unparalleled selectivity under mild reaction conditions. For the introduction of the amino group, transaminases can convert a corresponding ketone precursor into the desired amine with high enantiopurity. researchgate.net This biocatalytic approach avoids the use of toxic metal catalysts and reagents often employed in chemical aminations. researchgate.netnews-medical.net Furthermore, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the direct amination of C-H bonds, offering a direct and efficient route to chiral amines. nih.gov The synthesis of related β-amino alcohols has been achieved through a one-pot biocatalytic process involving the epoxidation of an alkene followed by aminolysis of the resulting epoxide in an aqueous solution. cjcatal.com

Another significant advancement lies in the use of heterogeneous and earth-abundant metal catalysts . For instance, a ruthenium-cobalt single-atom alloy catalyst (Ru1CoNP/HAP) has been successfully employed for the synthesis of piperidines from biomass-derived furfural. nih.gov This method operates under mild conditions and demonstrates high yields, presenting a sustainable pathway from renewable feedstocks. nih.gov Such catalysts can often be recovered and reused, further enhancing their environmental credentials. The use of molecular iodine, a cheap and non-toxic catalyst, has also been explored for the one-pot, three-component synthesis of coumarin-3-carboxamides, a reaction that shares mechanistic features with potential syntheses of piperidine derivatives. nih.gov

"Green chemistry" approaches also extend to the choice of reagents and reaction conditions. The use of carbonate bases in the synthesis of N-substituted piperidones represents a significant improvement over the classical Dieckman condensation, which often requires stoichiometric amounts of strong, hazardous bases. nih.govfigshare.comacs.org These greener methods not only improve safety but can also lead to higher yields and simpler purification procedures.

Table 1: Comparison of Catalytic Methods in Piperidine Synthesis

| Catalyst Type | Example | Advantages | Potential Application for this compound |

| Biocatalyst | Transaminase | High stereoselectivity, mild conditions, aqueous media. researchgate.net | Asymmetric synthesis of the chiral piperidin-4-ol core. |

| Biocatalyst | Engineered Cytochrome P450 | Direct C-H amination, high selectivity. nih.gov | Introduction of the amino group onto a pre-formed piperidine ring. |

| Heterogeneous Catalyst | Ru1CoNP/HAP | Use of renewable feedstocks, catalyst recyclability, mild conditions. nih.gov | Synthesis of the piperidine ring from bio-based precursors. |

| Non-metal Catalyst | Iodine | Low cost, low toxicity, efficient for multicomponent reactions. nih.gov | Potential use in cyclization or condensation steps. |

| Green Reagent | Carbonate Bases | Milder than traditional strong bases, improved safety and yield. acs.org | Cyclization steps in the formation of the piperidone precursor. |

This table is generated based on data from the text and is for illustrative purposes.

Scalable Manufacturing Process Development

The transition from a laboratory-scale synthesis to a large-scale manufacturing process presents numerous challenges, including safety, cost-effectiveness, robustness, and regulatory compliance. researchgate.net For a molecule like this compound, developing a scalable process requires careful consideration of each synthetic step.

A critical aspect of scalable synthesis is the selection of a robust and efficient synthetic route. Classical methods like the Dieckman cyclization, while effective on a small scale, can encounter significant processing problems during scale-up, including the need for large excesses of reagents and difficult product isolation. acs.org Therefore, modern process development often focuses on routes that are more amenable to large-scale production. For instance, the catalytic hydrogenation of substituted pyridines is a common and scalable method for producing the piperidine core. nih.govnovartis.com The development of scalable routes to all four stereoisomers of 3,5-disubstituted piperidines has been demonstrated using this approach, coupled with preparative chromatography for isomer separation. novartis.com

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.org Flow processes offer several advantages over traditional batch manufacturing, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, greater consistency, and the potential for automation. beilstein-journals.org A continuous flow process for the synthesis of this compound could involve the sequential passage of starting materials through reactors containing immobilized catalysts and reagents, followed by in-line purification, leading to a more efficient and reproducible manufacturing process.

The control of impurities is another paramount concern in scalable manufacturing. pmarketresearch.com Minor byproducts that are easily removed in the lab can become significant challenges on a larger scale. Therefore, process optimization to minimize impurity formation is crucial. This involves a deep understanding of the reaction mechanism and the influence of various parameters such as temperature, pressure, and catalyst loading. researchgate.net

Finally, the development of a scalable process must adhere to the principles of Quality by Design (QbD), where quality is built into the product through a thorough understanding of the process and its variables. pmarketresearch.com This involves identifying critical quality attributes (CQAs) and critical process parameters (CPPs) and establishing a control strategy to ensure consistent product quality.

Table 2: Key Considerations for Scalable Synthesis of Piperidine Derivatives

| Consideration | Strategy | Rationale |

| Route Selection | Avoid problematic reactions (e.g., Dieckman cyclization at scale). acs.org | Improve process efficiency, safety, and reduce waste. |

| Stereocontrol | Catalytic asymmetric synthesis or preparative chromatography. novartis.com | Ensure production of the desired stereoisomer. |

| Process Technology | Continuous flow chemistry. beilstein-journals.org | Enhance safety, consistency, and efficiency. |

| Impurity Control | Process optimization and understanding of reaction mechanisms. researchgate.netpmarketresearch.com | Meet stringent purity requirements for pharmaceutical intermediates. |

| Quality Management | Implementation of Quality by Design (QbD) principles. pmarketresearch.com | Ensure consistent product quality and regulatory compliance. |

This table is generated based on data from the text and is for illustrative purposes.

Chemical Reactivity and Mechanistic Investigations of 1 2 Aminophenyl Piperidin 4 Ol

Reactivity of the Piperidin-4-ol Moiety

The piperidin-4-ol fragment is characterized by a secondary alcohol and a tertiary amine integrated within a six-membered ring. This arrangement allows for reactions at the hydroxyl group, the piperidine (B6355638) nitrogen, and conformational changes within the ring itself.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of the piperidine ring is susceptible to oxidation to form the corresponding ketone, 1-(2-aminophenyl)piperidin-4-one. The choice of oxidizing agent is crucial to ensure selectivity and avoid undesired side reactions on the electron-rich aminophenyl ring.

Common oxidizing agents can be employed for this transformation. For instance, the oxidation of similar piperidin-4-ol structures has been achieved using various reagents. While direct oxidation studies on 1-(2-aminophenyl)piperidin-4-ol are not extensively detailed in the provided literature, the oxidation of a structurally related compound, 1-(4-chlorophenylazo)piperidin-4-ol, with potassium permanganate (B83412) highlights the feasibility of this conversion evitachem.com. Furthermore, the oxidation of other piperidine derivatives, such as enantiopure piperidines, with reagents like bromine in acetic acid has been shown to yield the corresponding piperidin-2-one, indicating the general susceptibility of the piperidine ring system to oxidative transformations researchgate.net. Hypervalent iodine reagents have also been noted for their broad utility in oxidizing similar heterocyclic systems nih.gov.

| Reactant | Reagent | Product | Reference |

| This compound | Mild Oxidizing Agent (e.g., PCC, Swern Oxidation) | 1-(2-Aminophenyl)piperidin-4-one | Inferred from evitachem.comresearchgate.net |

| Enantiopure Piperidine | Bromine in Acetic Acid | Enantiopure Piperidin-2-one | researchgate.net |

Reactions at the Piperidine Nitrogen (N-substitution)

The nitrogen atom within the piperidine ring of this compound is a tertiary amine. As such, it possesses a lone pair of electrons and can act as a nucleophile. However, since it is already trisubstituted, it cannot undergo typical N-alkylation or N-acylation reactions that are common for primary or secondary amines.

Further reaction at this nitrogen would involve the formation of a quaternary ammonium (B1175870) salt. This can be achieved by reacting this compound with a suitable alkyl halide. The resulting quaternary salt would introduce a positive charge on the piperidine nitrogen, significantly altering the molecule's electronic properties and solubility. The blocking of the piperidine nitrogen with different groups can lead to significant changes in the ring's conformation researchgate.net.

Conformational Analysis and Flexibility of the Piperidine Ring

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. In this compound, the substituents on the ring—the hydroxyl group at C-4 and the 2-aminophenyl group at N-1—influence the ring's conformational preference.

The chair conformation can exist in two forms that are in equilibrium, with the substituents occupying either axial or equatorial positions. The bulkier 2-aminophenyl group at the nitrogen atom is expected to have a significant impact on the conformational dynamics. Generally, large substituents prefer the equatorial position to minimize 1,3-diaxial interactions. The hydroxyl group at C-4 can be either axial or equatorial, and the preferred orientation will depend on the energetic balance of all steric and electronic interactions within the molecule. It has been observed in related piperidine structures that the introduction of different substituents can even lead to distorted boat or twist-boat conformations researchgate.net.

Reactivity of the 2-Aminophenyl Group

The 2-aminophenyl moiety is an electron-rich aromatic system, with the amino group and the piperidinyl group both acting as activating substituents. This high electron density makes the ring susceptible to electrophilic attack and also allows for reactions at the primary amino group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the primary amino group (-NH₂) and the tertiary amino group of the piperidine ring. Both groups are ortho-, para-directing.

The powerful activating and directing effect of the amino group (-NH₂) will strongly influence the position of substitution. The piperidinyl group, being an N-alkyl-substituted amine, is also an activating ortho-, para-director. The combined effect of these two groups will direct incoming electrophiles predominantly to the positions ortho and para to the amino group (positions 4 and 6) and para to the piperidinyl group (position 5). The steric hindrance from the adjacent piperidinyl group might slightly disfavor substitution at position 3. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed readily, likely yielding a mixture of polysubstituted products if the reaction conditions are not carefully controlled.

| Position | Directing Influence of -NH₂ | Directing Influence of Piperidinyl | Predicted Reactivity |

| 3 | Ortho | Meta | Moderately Activated |

| 4 | Para | Meta | Highly Activated |

| 5 | Meta | Para | Highly Activated |

| 6 | Ortho | Ortho | Highly Activated (sterically hindered) |

Reactions Involving the Primary Amino Group

The primary amino group (-NH₂) on the phenyl ring is a key site for a variety of chemical transformations. Its nucleophilic character allows it to react with a wide range of electrophiles.

Common reactions involving the primary amino group include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new functional moieties.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines (Schiff bases).

These reactions provide a powerful toolkit for the further functionalization of this compound, enabling the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties evitachem.comnih.govsigmaaldrich.com.

Cyclocondensation and Annulation Reactions of the Aminophenyl Moiety

The ortho-disposed primary amino group and the piperidine nitrogen on the phenyl ring give the molecule characteristics similar to o-phenylenediamine (B120857), making it a prime substrate for cyclocondensation and annulation reactions to form fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for building complex scaffolds. bohrium.comijariie.com

The most common transformations involve the reaction of the two amine nucleophiles with bifunctional electrophiles. bohrium.com The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a classic route to 2-substituted benzimidazoles, often referred to as the Phillip's method. bohrium.comijariie.com Similarly, condensation with aldehydes under oxidative conditions also yields benzimidazoles. ijariie.commdpi.com It is therefore expected that this compound would react with various carboxylic acids or aldehydes to form a tricyclic system containing a benzimidazole (B57391) core fused to the piperidine ring.

Another significant annulation reaction is the condensation with 1,2-dicarbonyl compounds (like benzil) to form quinoxalines. encyclopedia.pubresearchgate.net This reaction is typically high-yielding and can be catalyzed by various reagents, including acids or metals, and can even proceed at room temperature. encyclopedia.pubnih.gov The reaction of this compound with a 1,2-diketone would be expected to yield a piperidinyl-substituted quinoxaline (B1680401) derivative. Modern protocols have expanded this to include the one-pot annulation of o-phenylenediamines with alkynes, which are oxidized in situ to the 1,2-dicarbonyl intermediate before condensation. tandfonline.com

| Reactant | Expected Product Core Structure | Reaction Type | Reference |

|---|---|---|---|

| Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) | Benzimidazole derivative | Cyclocondensation | bohrium.commdpi.comcutm.ac.in |

| 1,2-Dicarbonyl Compound (e.g., Benzil) | Quinoxaline derivative | Annulation/Condensation | encyclopedia.pubresearchgate.netnih.gov |

| Alkyne (in situ oxidation) | Quinoxaline derivative | Oxidative Annulation | tandfonline.com |

Intermolecular and Intramolecular Transformations of the Compound

The compound's functional groups allow for a variety of molecular transformations beyond the annulation reactions of the aminophenyl system.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's properties and reactivity. imperial.ac.uk The three functional groups on this compound offer multiple handles for such transformations.

Primary Aromatic Amine (-NH₂): This group can be readily acylated to form amides or undergo diazotization with nitrous acid to form a diazonium salt. The diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., halides via Sandmeyer reaction, hydroxyl, cyano).

Secondary Alcohol (-OH): The hydroxyl group on the piperidine ring can be oxidized to the corresponding ketone, 1-(2-aminophenyl)piperidin-4-one, using a variety of chromium-based reagents (e.g., Jones' oxidation, PCC) or milder, modern methods like Swern or Dess-Martin periodinane oxidations. imperial.ac.ukorganic-synthesis.com Alternatively, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. mit.edu Direct conversion to a halide is also possible using reagents like thionyl chloride (for -Cl) or phosphorus tribromide (for -Br). youtube.com

Tertiary Piperidine Amine: The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide using oxidants like hydrogen peroxide or m-CPBA. This transformation is particularly relevant as it opens pathways for rearrangement reactions.

| Functional Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Primary Aromatic Amine | NaNO₂, HCl; then CuX | Aryl Halide (-X) | youtube.com |

| Secondary Alcohol | CrO₃/H₂SO₄ (Jones Reagent) | Ketone | imperial.ac.uk |

| Secondary Alcohol | MsCl, pyridine (B92270) | Mesylate (leaving group) | mit.edu |

| Tertiary Piperidine Amine | H₂O₂, m-CPBA | N-Oxide | synarchive.com |

While no rearrangement reactions have been documented for this compound itself, the formation of its N-oxide derivative creates the potential for sigmatropic rearrangements. The Meisenheimer rearrangement is a well-known thermal rearrangement of tertiary amine N-oxides. synarchive.com This reaction can proceed via a bohrium.commdpi.com- or mdpi.comresearchgate.net-sigmatropic shift. Given the structure, a bohrium.commdpi.com-rearrangement would be plausible, leading to the formation of an O-(1-piperidinyl)-N-phenylhydroxylamine derivative. This type of reaction highlights the potential for skeletal reorganization to access different structural isomers.

Another related transformation is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides in the presence of an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). wikipedia.org While the parent compound lacks the required α-alkyl group on the piperidine ring, this reaction illustrates the diverse rearrangement pathways accessible from N-oxide intermediates in heterocyclic systems. wikipedia.org

Role As a Synthetic Intermediate and Precursor in Diverse Chemical Syntheses

Building Block for Complex Heterocyclic Systems

The presence of the 1,2-diaminobenzene (o-phenylenediamine) functionality within 1-(2-Aminophenyl)piperidin-4-ol makes it an ideal starting material for the synthesis of various fused nitrogen-containing heterocycles. This diamine unit readily undergoes condensation reactions with a variety of dicarbonyl compounds and their equivalents to form key heterocyclic cores.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines, characterized by a fused benzene (B151609) and pyrazine (B50134) ring system, are an important class of nitrogen-containing heterocycles. nih.gov The classical and widely employed method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov In a typical reaction, this compound can be reacted with a 1,2-diketone, such as benzil, in a suitable solvent. The reaction proceeds via a condensation-cyclization sequence, where the two amino groups of the o-phenylenediamine moiety react with the two carbonyl groups of the diketone to form the pyrazine ring, resulting in a quinoxaline derivative bearing a 4-hydroxypiperidin-1-yl substituent.

While specific examples detailing the use of this compound in quinoxaline synthesis are not extensively documented in readily available literature, the general applicability of this reaction to o-phenylenediamines is well-established. nih.gov For instance, the synthesis of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline has been achieved through the catalyst-free reaction of 1-(2-aminophenyl)pyrrole with 5-nitro-2-thiophene carboxaldehyde, highlighting the reactivity of the o-phenylenediamine core in forming quinoxaline-type structures. rsc.org This suggests a high probability of success for similar reactions involving this compound. The reaction conditions can often be mild, with some syntheses proceeding at room temperature, and can be facilitated by various catalysts, including recyclable alumina-supported heteropolyoxometalates. nih.gov

A plausible reaction for the synthesis of a quinoxaline derivative from this compound is depicted below:

Preparation of Substituted Benzimidazoles

Benzimidazoles are another significant class of heterocyclic compounds that can be readily synthesized from this compound. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by an oxidative cyclization. tuiasi.ronih.gov

One common method involves the reaction of the o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent or under acidic conditions at elevated temperatures. tuiasi.ro For example, reacting this compound with a chosen carboxylic acid would lead to the formation of a 2-substituted benzimidazole (B57391), where the substituent at the 2-position is derived from the carboxylic acid used. Various catalysts, such as ammonium (B1175870) chloride, can be employed to facilitate this condensation. nih.gov

Alternatively, benzimidazoles can be prepared by reacting the o-phenylenediamine with an aldehyde. This reaction typically proceeds in the presence of an oxidizing agent or a catalyst that promotes the cyclization and subsequent aromatization to the benzimidazole ring system. organic-chemistry.org

The general synthetic routes are outlined in the following scheme:

While specific literature detailing these reactions with this compound is sparse, the well-established reactivity of o-phenylenediamines in these transformations provides a strong foundation for its use as a precursor to a wide range of substituted benzimidazoles. tuiasi.ronih.govnih.gov

Formation of Other Nitrogen-Containing Heterocycles

The synthetic utility of this compound extends beyond quinoxalines and benzimidazoles to a broader spectrum of nitrogen-containing heterocycles. The vicinal diamine functionality is a key reactive site for the construction of various fused heterocyclic systems. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of benzimidazol-2-ones. Similarly, reaction with carbon disulfide can yield benzimidazole-2-thiones.

Furthermore, the amino groups can participate in cyclization reactions with other bifunctional reagents to construct more complex polycyclic systems. The specific heterocyclic system formed is dependent on the nature of the co-reactant. The inherent reactivity of the o-phenylenediamine moiety makes this compound a valuable starting material for combinatorial chemistry and the generation of libraries of diverse heterocyclic compounds. mdpi.com

Precursor to Advanced Organic Scaffolds

Beyond its direct use in forming heterocyclic rings, this compound serves as a precursor to more complex organic scaffolds through modifications of its constituent piperidine (B6355638) and phenyl rings.

Derivatization to Analogues with Modified Piperidine Rings

The piperidine ring in this compound offers multiple sites for chemical modification. The secondary amine within the piperidine ring can be functionalized through various reactions, including alkylation, acylation, and sulfonylation. For instance, N-alkylation can be achieved by reacting the compound with alkyl halides, while N-acylation can be performed using acid chlorides or anhydrides. These modifications allow for the introduction of a wide range of functional groups, which can significantly alter the steric and electronic properties of the molecule. ajchem-a.com

The hydroxyl group at the 4-position of the piperidine ring is another key functional handle. It can be oxidized to a ketone, which then opens up further synthetic possibilities, such as the introduction of substituents at the adjacent carbon atoms or conversion to other functional groups via reactions like the Wittig reaction. nih.gov The hydroxyl group can also be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of various other functionalities at this position.

An example of a potential modification is the synthesis of spirocyclic analogues, which can be of interest in medicinal chemistry. ajchem-a.com

Structural Elucidation and Spectroscopic Characterization of 1 2 Aminophenyl Piperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the observation of the magnetic properties of atomic nuclei, NMR provides rich information regarding the molecular framework, including connectivity, spatial proximity of atoms, and stereochemical arrangements.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, namely proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most fundamental steps in the structural elucidation of 1-(2-Aminophenyl)piperidin-4-ol. These experiments provide crucial information about the number and chemical environment of the hydrogen and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The aromatic protons of the aminophenyl group would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the aromatic ring. The protons of the piperidine (B6355638) ring would be observed in the more upfield region. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.0 ppm. The axial and equatorial protons on the other piperidine carbons would give rise to complex multiplets due to spin-spin coupling. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons would resonate in the δ 110-150 ppm range. The carbon atom attached to the amino group and the carbon atom attached to the piperidine nitrogen would have characteristic chemical shifts within this aromatic region. The carbon atom of the piperidine ring bonded to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of δ 60-70 ppm. The other piperidine carbons would appear at higher field, typically between δ 30-50 ppm.

Predicted NMR Data for this compound:

While experimentally obtained and assigned data are not publicly available in the searched literature, predicted NMR data provide a valuable reference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.7 - 7.2 | 115 - 125 |

| Aromatic C-N | - | 135 - 145 |

| Aromatic C-N(piperidine) | - | 140 - 150 |

| Piperidine CH-OH | ~3.8 | ~65 |

| Piperidine CH₂ (axial) | 1.6 - 1.8 | 30 - 40 |

| Piperidine CH₂ (equatorial) | 1.9 - 2.1 | 30 - 40 |

| Piperidine CH₂-N (axial) | 2.8 - 3.0 | 45 - 55 |

| Piperidine CH₂-N (equatorial) | 3.1 - 3.3 | 45 - 55 |

| NH₂ | Broad, variable | - |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts and splitting patterns are dependent on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons within the piperidine ring and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a carbon atom and the proton(s) attached to it. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Advanced NMR Techniques for Stereochemical Analysis

The stereochemistry of this compound, particularly the conformation of the piperidine ring and the relative orientation of the substituents, can be investigated using advanced NMR techniques. For substituted piperidines, the ring typically adopts a chair conformation. The orientation of the hydroxyl and aminophenyl groups (axial or equatorial) significantly influences the chemical shifts and coupling constants of the piperidine protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This information is crucial for determining the relative stereochemistry. For example, the observation of a NOE cross-peak between a proton on the aminophenyl ring and an axial proton on the piperidine ring could provide evidence for a specific conformation.

Analysis of Coupling Constants (J-coupling): The magnitude of the coupling constants between vicinal protons in the piperidine ring can provide valuable information about their dihedral angles and thus the ring conformation. Larger coupling constants are typically observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass is 192.1263 g/mol . PubChem provides a predicted monoisotopic mass of 192.12627 Da. rsc.orguni.lu HRMS analysis can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different chemical formulas. This is a critical step in the definitive identification of the compound.

Table 2: Predicted HRMS Data for this compound Adducts rsc.orguni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 193.13355 |

| [M+Na]⁺ | 215.11549 |

Note: These are predicted values and experimental results may vary slightly.

HPLC-Mass Spectrometry for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of chemical compounds. HPLC separates the components of a mixture based on their differential interactions with a stationary phase, while the mass spectrometer provides mass information for each eluting component.

For this compound, HPLC-MS would be used to:

Confirm Purity: The HPLC chromatogram would show a single major peak if the compound is pure, with the retention time being a characteristic property under specific chromatographic conditions.

Confirm Identity: The mass spectrometer would detect the molecular ion of this compound at the corresponding retention time, confirming its identity. The mass spectrum can also show characteristic fragment ions, which can further support the structural assignment. A study on the derivatization of organic acids with N-(4-aminophenyl)piperidine for improved detection by supercritical fluid chromatography-mass spectrometry highlights the utility of such coupled techniques in modern analytical chemistry. nsf.govrowan.edunih.gov

Ultraviolet Photodissociation (UVPD) for Fragment Ion Analysis

Ultraviolet Photodissociation (UVPD) is a high-energy fragmentation technique used in mass spectrometry that provides extensive structural information, particularly for complex molecules. nih.gov Unlike more common methods like Collision-Induced Dissociation (CID), which often cleaves the weakest bonds, UVPD utilizes high-energy photons to induce electronic excitation, leading to a wider array of bond cleavages and generating a richer set of structurally informative fragment ions. nih.govthermofisher.com This is especially advantageous for molecules containing robust ring systems, such as the piperidine core in this compound, where traditional methods may yield limited fragmentation. nih.gov

The process involves irradiating mass-selected precursor ions with UV laser pulses (e.g., at 213 nm or 266 nm), which promotes the ions to an electronically excited state. chemrxiv.orgsdu.dk This excess energy is rapidly converted into vibrational energy, causing dissociation through numerous pathways. The result is often a diverse population of both even-electron and odd-electron fragment ions, which can significantly enhance the structural characterization of a molecule. thermofisher.com

While specific experimental UVPD fragmentation data for this compound is not extensively detailed in the public literature, predicted data for its behavior in a mass spectrometer, including collision cross-section (CCS) values, are available. CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound provide theoretical data that can aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents theoretically calculated Collision Cross Section (CCS) values for different ionic forms of this compound. These values are useful for ion mobility-mass spectrometry analysis.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.13355 | 143.2 |

| [M+Na]⁺ | 215.11549 | 148.6 |

| [M-H]⁻ | 191.11899 | 146.3 |

| [M+NH₄]⁺ | 210.16009 | 160.0 |

| [M+K]⁺ | 231.08943 | 145.1 |

| [M+H-H₂O]⁺ | 175.12353 | 135.7 |

Data sourced from PubChem. uni.lu

Theoretical and Computational Investigations of 1 2 Aminophenyl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1-(2-Aminophenyl)piperidin-4-ol, these calculations have been crucial in determining its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study piperidine (B6355638) derivatives to understand their molecular structure and electronic behavior. researchgate.net For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.net These theoretical calculations are often compared with experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy to validate the computational model. researchgate.netresearchgate.net Such studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

HOMO-LUMO Orbital Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

For molecules with similar structures, the HOMO and LUMO are often located on specific regions, such as aromatic rings and functional groups. researchgate.net Analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer that can occur within the molecule, which influences its biological and chemical activities. nih.gov Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. mdpi.comnih.govnih.gov A molecule with a high chemical hardness value, which corresponds to a large HOMO-LUMO gap, is generally more stable and less reactive. mdpi.comresearchgate.net

Table 1: Key Reactivity Descriptors from HOMO-LUMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.comnih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. mdpi.comnih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in the electron distribution. mdpi.comnih.govresearchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. mdpi.comnih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. mdpi.comnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors on the molecule's surface to represent the electrostatic potential. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

This technique is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and plays a crucial role in the study of biomolecular recognition and drug design. For piperidine derivatives, MEP analysis can identify the most reactive parts of the molecule, such as the electronegative oxygen and nitrogen atoms, which are often the sites of interaction with other molecules or biological targets. nih.gov

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for investigating the adsorption of molecules onto surfaces and their interactions with other molecules, such as proteins or nucleic acids. nih.gov

In the context of molecules like this compound, MD simulations can provide detailed, atomistic-level information about how they behave in different environments, such as in solution or when interacting with a solid surface. nih.gov This is especially important for understanding the mechanisms of action for molecules that may have applications in materials science or as pharmaceuticals. The choice of force field and water model in these simulations is critical and can significantly influence the results. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-(2-aminophenyl)piperidin-4-ol often relies on multi-step procedures that may involve harsh reagents, costly catalysts, and significant solvent waste. A primary objective for future research is the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Key areas of focus include:

Catalytic C-N Bond Formation: Exploring novel catalytic systems, such as those based on earth-abundant metals like copper or iron, for the crucial C-N bond-forming step between an aniline (B41778) derivative and a piperidone precursor. This would reduce reliance on expensive and toxic palladium or rhodium catalysts.

Use of Greener Solvents: Investigating the use of bio-based solvents, supercritical fluids (like CO2), or even solvent-free conditions to replace traditional volatile organic compounds (VOCs).

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer significant advantages in terms of safety, scalability, and process control, allowing for more efficient and reproducible synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Feature | Traditional Batch Synthesis | Future Sustainable Synthesis |

| Catalyst | Often relies on precious metals (e.g., Palladium) | Focus on earth-abundant metals (e.g., Iron, Copper) |

| Process | Multi-step with intermediate isolation | One-pot or tandem reactions; Continuous flow |

| Solvents | Volatile Organic Compounds (VOCs) | Bio-based solvents, supercritical fluids, or solvent-free |

| Efficiency | Lower atom economy, more waste | Higher atom economy, minimized waste |

| Safety | Potential for hazardous reagent handling | Enhanced safety through closed-loop and controlled systems |

Exploration of Undiscovered Reactivity Profiles

The known chemistry of this compound is largely centered on the reactivity of its aniline and secondary alcohol functionalities. However, the unique electronic and steric interplay between the aromatic amine and the piperidinol ring suggests a rich and underexplored reactivity profile.

Future research should aim to:

Investigate Novel Cyclization Reactions: The proximity of the amino and hydroxyl groups could be exploited for novel intramolecular cyclization reactions to form complex, fused heterocyclic systems. This could be triggered by various reagents or catalytic processes.

Selective Functionalization: Developing methods for the selective functionalization of the piperidine (B6355638) ring or the aromatic ring while the other reactive sites are protected or unreactive. This would enable the synthesis of a more diverse range of derivatives.

Metal-Catalyzed Cross-Coupling: While the aniline nitrogen can be a challenging substrate, exploring its participation in modern cross-coupling reactions could open new avenues for constructing complex molecular architectures.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to access novel reaction pathways that are not achievable through traditional thermal methods. This could enable unique C-H functionalization or other transformations.

Application of Advanced Computational Techniques for Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules based on the this compound scaffold. By simulating molecular properties and reactions, researchers can prioritize experimental efforts and gain deeper insights into structure-activity relationships.

Key computational approaches for future research include:

Density Functional Theory (DFT): Using DFT calculations to predict reaction mechanisms, transition state energies, and the feasibility of novel synthetic routes. This can help in catalyst selection and reaction optimization before any lab work is initiated.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand how derivatives of this compound interact with biological targets, such as enzymes or receptors. This can guide the design of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their observed biological activity or physical properties. These models can then be used to predict the properties of yet-unsynthesized compounds.

Machine Learning and AI: Employing machine learning algorithms to analyze large datasets of chemical information to identify patterns and predict novel structures with desired properties, potentially accelerating the discovery of new lead compounds for various applications.

Table 2: Application of Computational Techniques

| Computational Method | Application in this compound Research | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidating reaction pathways and transition states for new syntheses. | Optimized reaction conditions and catalyst choice. |

| Molecular Dynamics (MD) | Simulating binding modes with biological targets. | Prediction of binding affinity and selectivity. |

| QSAR | Correlating structural modifications with activity. | Design of derivatives with enhanced properties. |

| Machine Learning/AI | High-throughput screening of virtual libraries. | Identification of novel, high-potential candidate molecules. |

Q & A

Q. What are the recommended synthetic routes for 1-(2-aminophenyl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of piperidin-4-one derivatives with 2-aminophenyl precursors. For example, coupling 2-nitroaniline with piperidin-4-one under hydrogenation conditions (e.g., Pd/C catalyst) yields the target compound. Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect stereoselectivity and byproduct formation . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is standard.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the piperidine NH proton (δ 1.8–2.2 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm).

- HPLC-MS : Electrospray ionization (ESI+) in positive ion mode confirms molecular weight (e.g., m/z 219.2 [M+H]⁺).

- IR : Amine N-H stretch (~3300 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store at 2–8°C in airtight containers. Spill management requires neutralization with 5% acetic acid followed by adsorption (vermiculite) .

Q. How can researchers design preliminary assays to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro enzyme inhibition : Test against kinases or GPCRs at 1–100 µM concentrations using fluorescence-based assays.

- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

- Dose-response curves : Use GraphPad Prism for IC₅₀ calculations .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound impact receptor binding affinity?

- Methodological Answer : Chiral separation via chiral HPLC (e.g., Chiralpak AD-H column) followed by X-ray crystallography of ligand-receptor complexes (e.g., σ-1 receptor) reveals stereospecific interactions. Molecular dynamics simulations (Amber or GROMACS) predict binding free energy differences (>2 kcal/mol between enantiomers) .

Q. What factorial design strategies optimize reaction conditions for large-scale synthesis while minimizing impurities?

- Methodological Answer : Use a 2³ factorial design to test variables: temperature (50–90°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol/THF ratio). ANOVA analysis identifies temperature as the most significant factor (p < 0.05). Response surface methodology (RSM) refines optimal conditions .

Q. How can researchers resolve contradictory data on the compound’s metabolic stability across different in vitro models?

- Methodological Answer : Compare hepatic microsomal stability (human vs. rat) using LC-MS/MS to quantify parent compound depletion. Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint). Discrepancies may arise from species-specific cytochrome P450 isoform expression (e.g., CYP3A4 vs. CYP2D6 dominance) .

Q. What computational approaches predict the compound’s ADMET properties and off-target interactions?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab estimate logP (2.1), bioavailability (55%), and blood-brain barrier penetration (low).